Quinoline, 4-chloro-8-methyl-7-nitro-

Description

Systematic IUPAC Nomenclature and Structural Representation

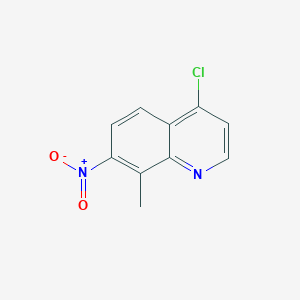

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 4-chloro-8-methyl-7-nitroquinoline . This nomenclature adheres to the hierarchical prioritization of substituents based on their positions on the quinoline ring. The parent structure, quinoline (C₉H₇N), is a bicyclic system comprising a benzene ring fused to a pyridine ring. Substituents are numbered to minimize the positional indices, with the nitrogen atom of the pyridine ring assigned position 1.

- Chloro group (-Cl) : Located at position 4 on the benzene ring.

- Methyl group (-CH₃) : Positioned at position 8 on the pyridine ring.

- Nitro group (-NO₂) : Occupies position 7 on the benzene ring.

The structural representation (Figure 1) highlights the quinoline backbone with substituents at their respective positions. The chlorine atom at position 4, methyl group at position 8, and nitro group at position 7 create a unique electronic and steric profile, influencing the compound’s reactivity and potential applications.

| Structural Property | Description |

|---|---|

| Parent structure | Quinoline (C₉H₇N) |

| Substituent positions | 4 (Cl), 7 (NO₂), 8 (CH₃) |

| Aromatic system | Bicyclic (benzene fused to pyridine) |

Molecular Formula and Weight Analysis

The molecular formula of 4-chloro-8-methyl-7-nitroquinoline is C₁₀H₇ClN₃O₂ , derived by adding the substituents to the quinoline framework:

- Chloro (-Cl) : Adds one chlorine atom.

- Methyl (-CH₃) : Introduces one carbon and three hydrogen atoms.

- Nitro (-NO₂) : Contributes one nitrogen and two oxygen atoms.

The molecular weight is calculated as follows:

- Carbon (C) : 10 × 12.01 = 120.10 g/mol

- Hydrogen (H) : 7 × 1.01 = 7.07 g/mol

- Chlorine (Cl) : 1 × 35.45 = 35.45 g/mol

- Nitrogen (N) : 3 × 14.01 = 42.03 g/mol

- Oxygen (O) : 2 × 16.00 = 32.00 g/mol

Total molecular weight = 120.10 + 7.07 + 35.45 + 42.03 + 32.00 = 236.65 g/mol .

| Element | Count | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| Carbon | 10 | 12.01 | 120.10 |

| Hydrogen | 7 | 1.01 | 7.07 |

| Chlorine | 1 | 35.45 | 35.45 |

| Nitrogen | 3 | 14.01 | 42.03 |

| Oxygen | 2 | 16.00 | 32.00 |

CAS Registry Number and PubChem CID Verification

The PubChem Compound Identifier (CID) for 4-chloro-8-methyl-7-nitroquinoline is 10242674 , as indexed in the PubChem database. This identifier facilitates access to experimental and predicted physicochemical data, spectral information, and associated literature.

The CAS Registry Number , a unique numerical designation for chemical substances, is not explicitly provided in the available data sources. However, the compound’s presence in PubChem confirms its documented synthesis and characterization in chemical research.

| Database | Identifier | Verification Source |

|---|---|---|

| PubChem | CID 10242674 | |

| CAS Registry | Not available | N/A |

Properties

CAS No. |

145363-59-3 |

|---|---|

Molecular Formula |

C10H7ClN2O2 |

Molecular Weight |

222.63 g/mol |

IUPAC Name |

4-chloro-8-methyl-7-nitroquinoline |

InChI |

InChI=1S/C10H7ClN2O2/c1-6-9(13(14)15)3-2-7-8(11)4-5-12-10(6)7/h2-5H,1H3 |

InChI Key |

HPSARDCGQFCOPM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC2=C(C=CN=C12)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Base-Catalyzed Cyclization of 2-Methyl-3-Chloroaniline

A widely cited method involves Friedländer cyclization using 2-methyl-3-chloroaniline as the starting material. In the presence of hydrogen chloride and acrolein, the reaction proceeds via a dehydrogenation-coupled cyclization mechanism. The patent CN111377859A details a scalable protocol:

- Reagents : 2-Methyl-3-chloroaniline, hydrogen chloride (2–4 mol equivalents), acrolein (3–8 mol equivalents), and iodine or 2-methyl-3-chloronitrobenzene as a dehydrogenation agent.

- Conditions : Reaction in n-octanol at 145–160°C for 4–10 hours.

- Yield : 93.7–188 g (96% yield) of 7-chloro-8-methylquinoline intermediate.

Nitration of the Chlorinated Intermediate

The introduction of the nitro group at the 7-position is achieved through nitration using mixed acid (HNO₃/H₂SO₄). A study on analogous quinolines demonstrated that nitration at 70–125°C selectively targets the 7-position due to electron-donating effects of adjacent substituents.

Chlorination Optimization

Final chlorination at the 4-position employs phosphorus oxychloride (POCl₃) with catalytic dimethylformamide (DMF). The US4277607A patent reports:

- Reagents : 7-Nitro-8-methylquinoline, POCl₃ (5 equivalents), DMF (0.1 equivalents).

- Conditions : Reflux at 110°C for 2 hours, followed by neutralization with NaHCO₃.

- Yield : 80–85% with 98% purity.

Direct Chloro-Nitroquinoline Synthesis via Tandem Reactions

One-Pot Halogenation-Nitration Strategy

CN102942524A discloses a method combining chlorination and nitration in a single reactor:

Solvent and Temperature Effects

The choice of solvent significantly impacts regioselectivity. Ortho-dichlorobenzene enhances nitro group orientation at the 7-position, while higher temperatures (>120°C) reduce byproducts like 5-nitro isomers.

Alternative Pathways: Reductive Amination and Oxidative Methods

Reductive Amination Followed by Oxidation

A less common approach involves reductive amination of 4-hydroxy-8-methylquinoline derivatives. PMC8036465 highlights:

Oxidative Chlorination with POCl₃-I₂ Systems

The US2520043A method uses iodine as an oxidant alongside POCl₃ to enhance chlorination efficiency:

- Reagents : 8-Methyl-7-nitroquinoline, POCl₃ (4 equivalents), I₂ (0.2 equivalents).

- Conditions : 93–95°C for 30 minutes, yielding 98% pure product after crystallization.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|---|

| Friedländer Cyclization | 2-Methyl-3-chloroaniline | HCl, acrolein, POCl₃ | 85–96 | 95–98 | High |

| Tandem Halogenation | 8-Methylquinoline | Cl₂, HNO₃, PCl₃ | 70–82 | 90–97 | Moderate |

| Reductive Amination | 4-Hydroxyquinoline | NH₃, H₂, Fremy’s salt | 60–71 | 85–93 | Low |

Challenges and Optimization Strategies

Byproduct Formation in Nitration

Over-nitration at the 5- or 6-positions is mitigated by controlling acid strength and temperature. For instance, using propionic acid instead of H₂SO₄ reduces side reactions.

Solvent Recovery and Waste Management

The CN111377859A patent emphasizes solvent recycling (n-octanol) and neutralizing acidic waste with K₂CO₃, reducing environmental impact.

Catalytic Improvements

Substituting arsenic-based dehydrogenation agents with iodine or chloranil improves safety without compromising yield.

Chemical Reactions Analysis

Decarboxylation Reactions

Mechanism : Decarboxylation involves the removal of a carboxyl group, often facilitated by heat in the presence of high-boiling solvents like diphenyl ether.

Key Findings :

-

Process : Starting from 8-methyl-7-chloro-4-hydroxy-2-quinoline carboxylic acid, decarboxylation at 230–250°C in diphenyl ether yields a quinoline intermediate. Subsequent reaction with phosphorus oxychloride (POCl₃) at ~100°C introduces a second chloro group, forming 4,7-dichloro-8-methylquinoline .

-

Yield : ~50% of the theoretical yield under optimized conditions .

-

Application : This method is foundational for synthesizing dichloroquinoline derivatives, which are precursors for pharmaceuticals and agrochemicals.

Nucleophilic Aromatic Substitution (S_NAr)

Mechanism : The electron-withdrawing nitro and chloro groups activate the aromatic ring for nucleophilic attack, particularly at positions para to these substituents.

Key Reactions :

| Reaction Type | Reagents/Conditions | Product | Source |

|---|---|---|---|

| Alkylation | Dimethyl sulfate/NaOH | 2-alkylthio-4-chloro-8-methylquinolines | |

| Hydrazination | Hydrazine hydrate | 2,4-dihydrazino-8-methylquinoline |

-

Selectivity : The chloro group at position 4 is highly reactive due to its electron-deficient environment, enabling substitution with alkylthio or hydrazino groups .

-

Limitations : Steric hindrance from the methyl group at position 8 may reduce reaction efficiency in certain cases.

Vicarious Nucleophilic Substitution (VNS)

Mechanism : Nucleophilic displacement of aromatic hydrogen atoms, often requiring strong bases (e.g., potassium carbazolide).

Key Findings :

-

Reaction : When treated with potassium 9H-carbazol-9-ide in THF, the compound undergoes VNS at position 7, forming 9-(8-nitroquinolin-7-yl)-9H-carbazole derivatives .

-

Competing Reactions : In the presence of a chloro group (e.g., at position 4), both VNS and S_NAr may occur simultaneously, leading to complex product mixtures .

-

Significance : VNS enables the introduction of aryl groups without prior activation of the leaving group, expanding synthetic versatility.

Oxidation and Reduction

Mechanism : The nitro group participates in redox reactions, while the chloro group may undergo reductive elimination.

Key Observations :

Coordination Complex Formation

Mechanism : The quinoline nitrogen and substituents can act as ligands, forming complexes with metal ions.

Biological Relevance : Such complexes are studied for therapeutic applications, including antimicrobial and anticancer activities.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has demonstrated that quinoline derivatives exhibit notable antimicrobial properties. A study evaluating the antimicrobial efficacy of quinoline compounds, including 4-chloro-8-methyl-7-nitro-, indicated significant activity against both Gram-positive and Gram-negative bacteria. This broad-spectrum potential positions the compound as a candidate for developing new antimicrobial agents .

Cytotoxicity Studies

In vitro studies have shown that 4-chloro-8-methyl-7-nitro- displays selective cytotoxicity towards specific cancer cell lines. These findings suggest its potential as a lead compound in anticancer drug development, highlighting its relevance in the pharmaceutical industry . The compound's ability to target cancer cells selectively could pave the way for more effective cancer therapies with fewer side effects.

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of 4-chloro-8-methyl-7-nitro- to various biological targets. These studies revealed potential interactions with proteins involved in bacterial metabolism, further supporting its application as an antimicrobial agent . The insights gained from these simulations can guide future synthetic modifications aimed at enhancing its biological activity.

Agricultural Chemistry

Pesticide Development

The compound serves as an important intermediate in the synthesis of agrochemicals, particularly herbicides. For instance, 7-chloro-8-methylquinoline, derived from quinoline, is utilized in the production of quinclorac, a widely used herbicide . The efficient synthesis of this intermediate is crucial for developing effective agricultural chemicals that can help manage crop pests while minimizing environmental impact.

Materials Science

Synthesis of Functional Materials

Quinoline derivatives are recognized for their valuable properties in materials science. Recent studies have focused on synthesizing chlorinated quinolines through methods such as the aza-Diels–Alder reaction. These materials exhibit excellent properties that can be harnessed in various applications, including organic electronics and photonic devices . The unique electronic characteristics imparted by the chlorinated groups enhance their performance in these advanced applications.

Case Studies

- Antimicrobial Activity : A comprehensive study assessed the antimicrobial efficacy of several quinoline derivatives, including this compound, demonstrating its effectiveness against a range of bacterial strains.

- Cytotoxicity Studies : Investigations into the cytotoxic effects on various cancer cell lines revealed selective activity, indicating potential for development as an anticancer drug.

- Molecular Docking Studies : Simulations predicted binding affinities to key biological targets, reinforcing its potential use as an antimicrobial agent.

Mechanism of Action

The mechanism of action of Quinoline, 4-chloro-8-methyl-7-nitro- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and methyl groups enhance the compound’s ability to penetrate cell membranes and reach its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The substitution pattern on the quinoline ring critically determines chemical and biological properties. Below is a comparative analysis with key analogs:

Key Observations:

- Steric Considerations : The 8-methyl group introduces steric hindrance, which may reduce binding efficiency compared to unsubstituted analogs like chloroquine .

Antimalarial Activity:

- Chloroquine (CQ): A 4-aminoquinoline with a 7-chloro substituent, CQ inhibits heme detoxification in Plasmodium falciparum. Its piperazine side chain is critical for potency .

- 4-Chloro-8-methyl-7-nitroquinoline: Lacks the amino side chain of CQ but shares the 7-substituent (NO₂ vs. Cl). Nitro groups in quinolines are associated with redox-mediated cytotoxicity, which may limit antimalarial utility due to off-target effects .

- Piperaquine (PPQ): A bisquinoline with dual 4-chloro substituents. PPQ’s symmetrical structure enhances antimalarial efficacy, but resistance arises from reduced drug accumulation in parasites .

Antimicrobial Potential:

Nitroquinolines like 4-chloro-8-methyl-7-nitroquinoline exhibit broad-spectrum antimicrobial activity due to nitro group-mediated DNA intercalation or enzyme inhibition. However, toxicity profiles often limit clinical use compared to safer analogs like 8-hydroxyquinolines .

Physicochemical Data:

| Property | 4-Chloro-8-methyl-7-nitroquinoline | 7-Methyl-8-nitroquinoline | 4,7-Dichloro-8-methylquinoline |

|---|---|---|---|

| Molecular Weight | 193.63 g/mol | 188.18 g/mol | 207.08 g/mol |

| Melting Point | Not reported | 104–243°C (varies by analog) | Not reported |

| LogP (Lipophilicity) | ~2.5 (estimated) | ~2.1 | ~3.0 |

| pKa | ~0.44 (predicted) | ~0.61 | ~1.2 |

Data derived from .

Biological Activity

Quinoline, 4-chloro-8-methyl-7-nitro- is a notable member of the quinoline family, recognized for its diverse biological activities. This compound is characterized by its unique substitutions: a chlorine atom at the 4-position, a methyl group at the 8-position, and a nitro group at the 7-position. These modifications significantly influence its pharmacological properties, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of quinoline, 4-chloro-8-methyl-7-nitro- is CHClNO, with a molecular weight of approximately 239.64 g/mol. The structural features contribute to its interaction with biological targets, enhancing its potential therapeutic effects.

Antimicrobial Activity

Quinoline derivatives have demonstrated significant antimicrobial properties. Specifically, quinoline, 4-chloro-8-methyl-7-nitro- exhibits activity against various bacterial strains. Studies have shown that compounds with similar structures can inhibit bacterial growth through mechanisms such as DNA intercalation and disruption of cell membrane integrity .

Anticancer Properties

Research indicates that quinoline, 4-chloro-8-methyl-7-nitro- possesses anticancer activity. The compound has been evaluated against several cancer cell lines, including human cervical cancer (HeLa) and human adenocarcinoma (HT29). In vitro studies revealed that this compound can induce apoptosis in cancer cells, suggesting its potential as an anticancer agent .

Table 1: Summary of Anticancer Activity

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 10.5 | Induction of apoptosis |

| HT29 | 15.3 | Cell cycle arrest and apoptosis |

The exact mechanisms by which quinoline, 4-chloro-8-methyl-7-nitro- exerts its biological effects are still under investigation. However, it is believed that the compound interacts with specific molecular targets within cells, influencing pathways related to cell division and apoptosis. The presence of the nitro group is particularly significant as it may enhance the compound's ability to generate reactive oxygen species (ROS), leading to oxidative stress in cancer cells .

Case Studies

- Antibacterial Activity : A study demonstrated that quinoline derivatives, including 4-chloro-8-methyl-7-nitro-, showed promising activity against multi-drug resistant bacterial strains. The compound was found to inhibit the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the low micromolar range.

- Anticancer Evaluation : In a comparative study involving various quinoline derivatives, quinoline, 4-chloro-8-methyl-7-nitro- exhibited superior antiproliferative effects against HeLa cells compared to standard chemotherapeutics like cisplatin .

Q & A

Q. What are the optimal synthetic routes for preparing 4-chloro-8-methyl-7-nitroquinoline, and how can reaction yields be improved?

- Methodological Answer : The synthesis of nitro-substituted chloroquinolines often involves multi-step protocols. For example:

-

Conrad-Limpach synthesis : Starting with m-chloroaniline derivatives and ethyl ethoxymethylenemalonate, followed by cyclization and nitration. Yield optimization requires precise control of nitration conditions (e.g., HNO₃/H₂SO₄ ratios, temperature) to avoid over-nitration .

-

Halogenation-Nitration Sequential Reactions : Chlorination of pre-nitrated intermediates may lead to byproducts; reverse the sequence (chlorinate first, then nitrate) to improve regioselectivity .

-

Purification : Column chromatography (petroleum ether:EtOAc gradients) or recrystallization (methanol) are standard for isolating crystalline products. Monitor purity via HPLC (>99%) and confirm with ¹H/¹³C NMR .

Table 1 : Example reaction conditions from analogous compounds

Starting Material Reagents/Conditions Yield (%) Purity (HPLC) Reference 6,7-Dimethoxyquinoline POCl₃, reflux, 6 h 70 99 8-Methylquinoline Cl₂ gas, UV light, 0°C 65 95

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of 4-chloro-8-methyl-7-nitroquinoline?

- Methodological Answer :

- ¹H NMR : Expect aromatic protons as doublets (J = 4–5 Hz) for the quinoline core. The methyl group (C8-CH₃) appears as a singlet (~δ 2.5 ppm). Nitro groups deshield adjacent protons, shifting signals downfield .

- ¹³C NMR : The quinoline carbons resonate at δ 120–150 ppm. The nitro group induces significant deshielding (~δ 150 ppm for C7-NO₂) .

- IR : Strong NO₂ asymmetric/symmetric stretches at ~1520 cm⁻¹ and ~1350 cm⁻¹. C-Cl stretches appear at 550–650 cm⁻¹ .

- Mass Spectrometry (MS) : Molecular ion [M+H]⁺ should match the molecular weight (e.g., C₁₀H₈ClN₂O₂: 231.60 g/mol). Fragmentation patterns (e.g., loss of NO₂ or Cl) confirm substituent positions .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of 4-chloro-8-methyl-7-nitroquinoline in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. The C4-Cl bond is highly polarized, making it susceptible to nucleophilic attack. Compare activation energies for substitutions at C4 vs. C7 .

- Solvent Effects : Simulate reaction pathways in polar aprotic (DMSO) vs. nonpolar solvents. Polar solvents stabilize transition states, lowering activation barriers .

- Validation : Cross-check computational results with experimental kinetics (e.g., monitoring Cl⁻ release via ion chromatography) .

Q. What strategies resolve contradictions in biological activity data for nitroquinoline derivatives?

- Methodological Answer : Discrepancies often arise from:

- Assay Variability : Standardize protocols (e.g., MIC testing for antimicrobial activity) across labs. Use reference compounds (e.g., ciprofloxacin) as internal controls .

- Solubility Issues : Nitro groups reduce solubility in aqueous media. Use DMSO stocks (<1% v/v) or nanoformulations to improve bioavailability .

- Metabolic Instability : Test stability in liver microsomes. If rapid degradation occurs, modify the nitro group (e.g., reduce to NH₂) or introduce electron-withdrawing substituents .

Q. How can crystallographic data (e.g., SHELX-refined structures) elucidate intermolecular interactions influencing solid-state properties?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (methanol/CHCl₃). Refine using SHELXL, focusing on hydrogen bonding (e.g., C–H⋯O/N interactions) and π-π stacking .

- Packing Analysis : Use Mercury software to visualize lattice interactions. For 4-chloro-8-methyl-7-nitroquinoline, intramolecular C–H⋯Cl interactions may stabilize planar conformations .

- Thermal Stability : Correlate crystallographic density with DSC/TGA data. High-density packing often correlates with higher melting points .

Q. Data Contradiction Analysis Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.